molecular formula C10H8F3N3O2 B13670159 Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate

Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate

Cat. No.: B13670159
M. Wt: 259.18 g/mol
InChI Key: FAGWAIQSAILVLT-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in the treatment of neurodegenerative diseases and inflammatory conditions.

    Materials Science: The unique properties of the trifluoromethyl group make this compound useful in the development of advanced materials with specific electronic and optical characteristics.

    Biological Research: The compound is used in studies involving molecular docking and interaction with biological targets, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The compound may also interact with endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the imidazo[4,5-c]pyridine core and the ethyl carboxylate group

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-8(17)6-3-5-7(4-14-6)16-9(15-5)10(11,12)13/h3-4H,2H2,1H3,(H,15,16)

InChI Key

FAGWAIQSAILVLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)N=C(N2)C(F)(F)F

Origin of Product

United States

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